1-Octylimidazole

Vue d'ensemble

Description

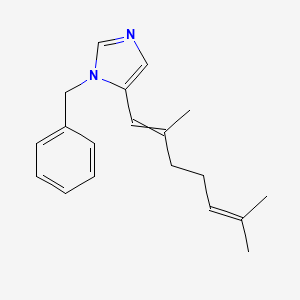

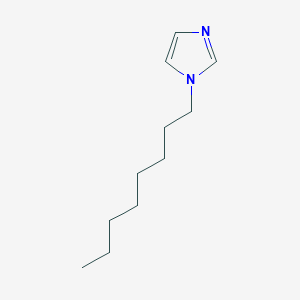

1-Octylimidazole is a ligand employed in Jacobsen’s catalyst . It has a molecular weight of 180.29 and a molecular formula of C11H20N2 .

Synthesis Analysis

The synthesis of substituted imidazoles, such as 1-Octylimidazole, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of 1-Octylimidazole is represented by the formula C11H20N2 . The molecular weight is 180.29 .Chemical Reactions Analysis

1-Octylimidazole is used as a ligand in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst . It also plays a role in the synthesis of magnetic ionic liquids (MILs) consisting of Ni (II), Co (II), and Mn (II) and paired with the bis [(trifluoromethyl)sulfonyl]imide [NTf2−] anion .Physical And Chemical Properties Analysis

1-Octylimidazole is a liquid with a refractive index of n20/D 1.475 and a density of 0.91 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

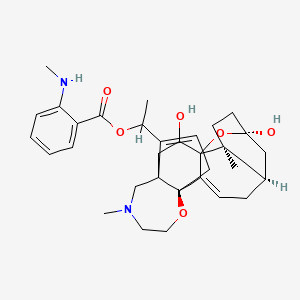

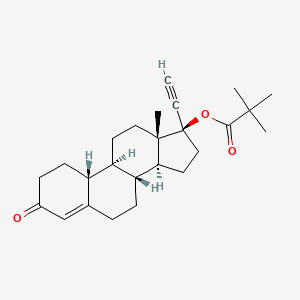

Enantioselective Epoxidation of Olefins

1-Octylimidazole: is employed as a ligand in the highly enantioselective epoxidation of olefins using Jacobsen’s catalyst . This process is crucial for producing epoxides, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. The use of 1-Octylimidazole in this context allows for the creation of epoxides with high enantiomeric excess, which is essential for the activity of many biologically active molecules.

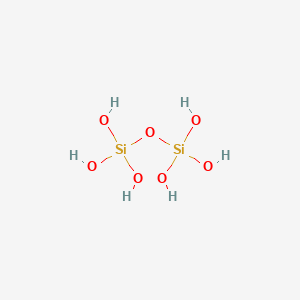

Protonic and Ionic Dynamics in Nanopores

Research has shown enhanced protonic and ionic dynamics in an imidazole/protic ionic liquid mixture confined within the nanopores of silica particles . The ionic liquid is 1-octylimidazolium bis(trifluoromethanesulfonyl)imide ([HC8Im][TFSI]) , and the study of its behavior in nanopores can lead to a better understanding of ionic transport in confined spaces, which is relevant for applications like fuel cells and batteries.

Phototransduction in Protocellular Systems

1-Octylimidazole: derivatives have been used in the development of synthetic photoreceptor-mediated signaling pathways . These pathways are integrated into synthetic cells, resulting in protocell subcompartmentalization and the creation of signaling-encoded Boolean logic gates. This application is significant for the construction of artificial cells capable of receiving and transmitting external signals, which is a step towards building cell-cell communications and protolife.

Toughening of Poly(lactic acid)

In the field of materials science, 1-Octylimidazole has been utilized to improve the ductility of Poly(lactic acid) (PLA) . The introduction of imidazole-based compounds can lead to a remarkable increase in the elongation at break of PLA, enhancing its toughness and making it more suitable for a wider range of applications.

Catalytic Activity Confirmation

1-Octylimidazole: has been used to confirm the catalytic activity of ImC8, a derivative of imidazole, in biochemical studies . This application is important for validating the functionality of synthesized compounds in catalyzing chemical reactions, which is a fundamental aspect of chemical research and industrial processes.

Ligand for Metal Complexes

The compound serves as a ligand for metal complexes in various chemical reactions . The ability of 1-Octylimidazole to coordinate with metals can be exploited in catalysis, where the metal-ligand complexes can accelerate or enable chemical transformations that are otherwise difficult to achieve.

Safety and Hazards

1-Octylimidazole is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Orientations Futures

1-Octylimidazole has been used in the transport of zinc (II), cadmium (II), and nickel (II) ions from acidic aqueous solutions using polymer inclusion membranes (PIMs) . It has also been used in the separation of non-ferrous metal ions . The influence of basicity and structure of carrier molecules on transport kinetics has been discussed , indicating potential future research directions.

Mécanisme D'action

Target of Action

1-Octylimidazole is a member of the imidazole family It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

It has been noted that 1-octylimidazole has been employed as a ligand in the highly enantioselective epoxidation of olefins by jacobsen’s catalyst . This suggests that 1-Octylimidazole may interact with its targets to facilitate chemical reactions, possibly through the formation of complexes with other molecules.

Biochemical Pathways

Given its use in the epoxidation of olefins, it may be involved in the modification of certain biochemical compounds, potentially affecting their function and the pathways they are involved in .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of 1-Octylimidazole is currently unknown .

Result of Action

It has been suggested that 1-octylimidazole may be effective against bacteria and could potentially be used as a disinfectant or antiseptic .

Action Environment

It has been reported that 1-octylimidazole can enhance protonic and ionic dynamics in an imidazole/protic ionic liquid mixture confined within the nanopores of silica particles . This suggests that the physical environment, such as confinement within nanopores, may influence the action of 1-Octylimidazole.

Propriétés

IUPAC Name |

1-octylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZKZJCMDOKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175507 | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octylimidazole | |

CAS RN |

21252-69-7 | |

| Record name | N-Octyl imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

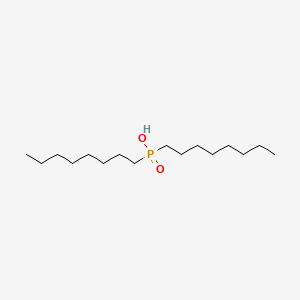

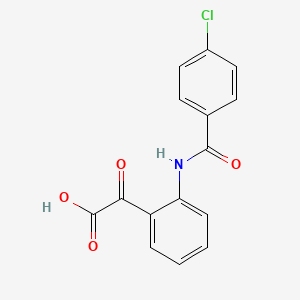

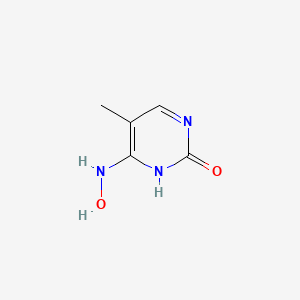

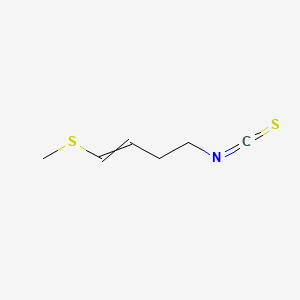

Feasible Synthetic Routes

Q & A

Q1: How does 1-Octylimidazole interact with metal ions during extraction processes?

A1: 1-Octylimidazole acts as a chelating agent, forming stable complexes with various metal ions, including copper, cadmium, lead, zinc, and nickel. [, , , ] This interaction is based on the donation of electron pairs from the nitrogen atoms in the imidazole ring to the vacant orbitals of the metal ions, leading to the formation of metal complexes. This property enables its use in liquid-liquid extraction and polymer inclusion membranes for separating and recovering metal ions from aqueous solutions. [, , ] For instance, 1-Octylimidazole exhibits strong selectivity towards copper over other base metals like nickel, zinc, cadmium, and cobalt in acidic sulfate solutions. []

Q2: What are the structural characteristics of 1-Octylimidazole?

A2: 1-Octylimidazole (C11H22N2) has a molecular weight of 182.31 g/mol. [] While the provided research lacks detailed spectroscopic data, its structure comprises an imidazole ring substituted with an octyl chain at the 1-position. This structure influences its hydrophobicity, enabling its use as an extractant in organic solvents like Shellsol 2325. []

Q3: How do structural modifications of imidazole derivatives affect their metal extraction efficiency?

A3: Studies on structurally similar imidazole derivatives, like 1-hexylimidazole, 1-heptylimidazole, and 1-decylimidazole, demonstrate the impact of alkyl chain length on metal complexation and extraction efficiency. [] The presence and position of methyl substituents on the imidazole ring also influence metal ion selectivity during membrane transport. [] For example, 1-octyl-2,4-dimethylimidazole showed enhanced zinc extraction compared to other derivatives with varying methyl substitutions. [] This highlights the importance of structure-activity relationships (SAR) in tailoring imidazole derivatives for specific metal ion extraction applications.

Q4: Can 1-Octylimidazole be used in applications beyond metal extraction?

A4: Research indicates the potential of 1-Octylimidazole derivatives in diverse applications:

- Antifungal agents: Bis-quaternary ammonium salts derived from 1-Octylimidazole demonstrate antifungal properties, expanding their potential in wood preservation and other applications. []

- RNA preservation: While not directly studied, research on magnetic ionic liquids (MILs) containing imidazole groups suggests the potential of 1-Octylimidazole-based MILs for RNA extraction and preservation, opening avenues for applications in biological research. []

Q5: Are there any studies on the thermal stability of 1-Octylimidazole and its derivatives?

A5: While the provided research doesn't directly address the thermal stability of 1-Octylimidazole, a related study investigated the thermal decomposition of 1-octyl-3-methylimidazolium halide ionic liquids. [] Understanding the thermal behavior of related compounds can provide insights into the potential stability and limitations of 1-Octylimidazole under various conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.